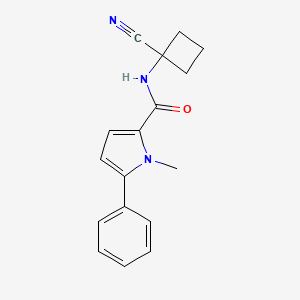

N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

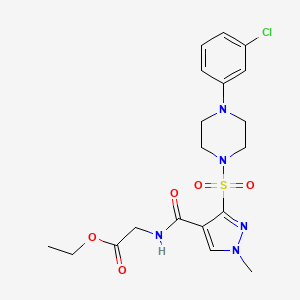

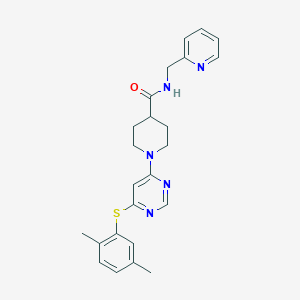

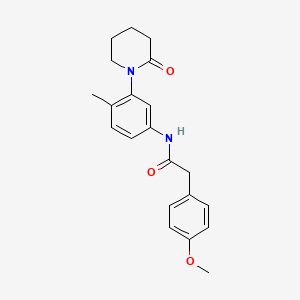

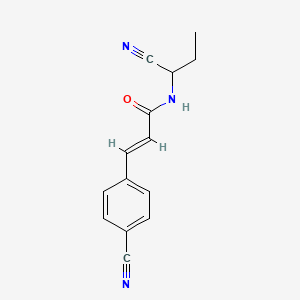

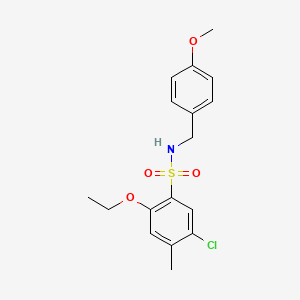

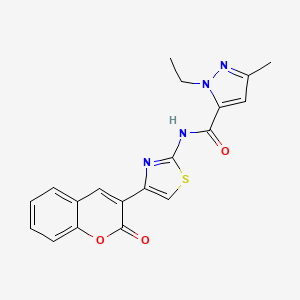

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrrole ring and the phenyl ring are both aromatic, which means they have a special stability due to the delocalization of electrons. The cyclobutyl group is a small, strained ring, which could have interesting effects on the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group in this compound suggests that it might be able to form hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Antitumor Activities

Several compounds structurally related to N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide have been investigated for their antitumor activities. For instance, 2-cyanoaziridine-1-carboxamides were synthesized and shown to be active against solid and hematological tumor cells in culture, including strains resistant to doxorubicin and mitoxantrone. The potencies of these compounds correlated with the lipophilicity of substituents, suggesting that modifications to the cyanoaziridine structure, similar to the compound , could yield potent antitumor agents (Iyengar et al., 1999).

DNA Interaction and Gene Expression Inhibition

Research on compounds featuring pyrrole and carboxamide functionalities has shown potential in targeting DNA and inhibiting gene expression. For example, N-methylpyrrole-N-methylimidazole polyamides have been conjugated with fluorophores to detect specific DNA sequences and characterize protein-DNA complex formation. This suggests that this compound might have applications in gene regulation or as a tool in molecular biology research (Han et al., 2016).

Neuroinflammation Imaging

A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for imaging reactive microglia and neuroinflammation in vivo. Given the structural specificity of these compounds, derivatives such as this compound could potentially be modified for similar applications in diagnosing or studying neuroinflammatory diseases (Horti et al., 2019).

Modification to Reduce Metabolic Degradation

In the context of drug design, efforts to modify the structure of compounds to evade metabolic degradation by enzymes like aldehyde oxidase (AO) have been documented. A study on imidazo[1,2-a]pyrimidine derivatives, aiming to avoid AO-mediated oxidation, revealed that altering the heterocycle or blocking reactive sites effectively reduces AO metabolism. This insight could be relevant for enhancing the stability and bioavailability of this compound for therapeutic applications (Linton et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOJVOINCDBZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)

![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)

![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)